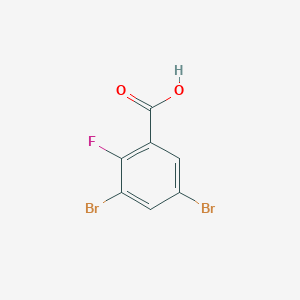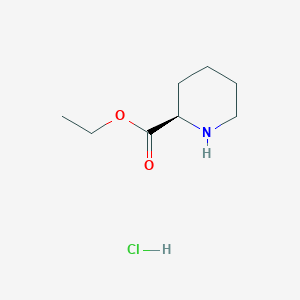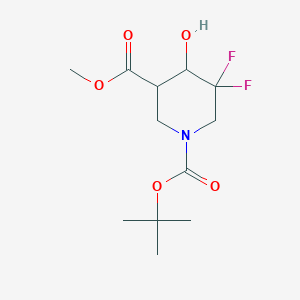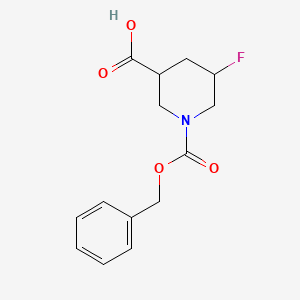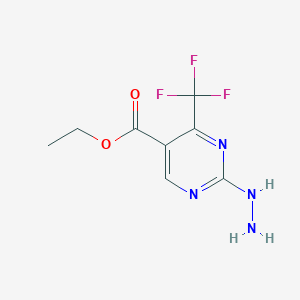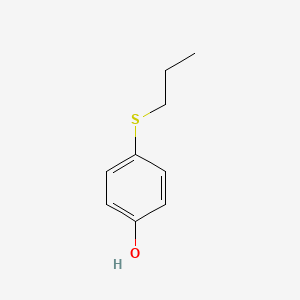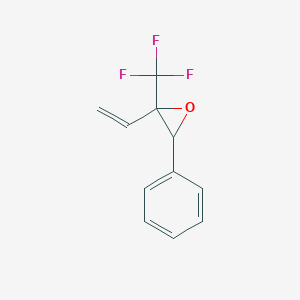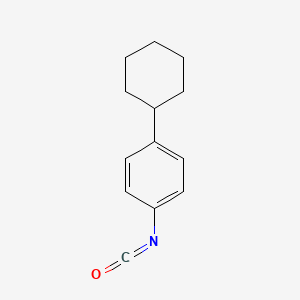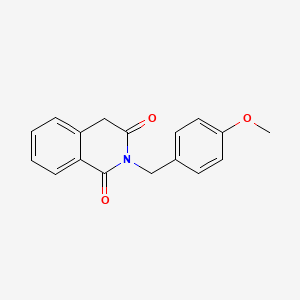
2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione
説明
2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione, also known as 4-methoxy-2-benzyl-1,3-dione, is a heterocyclic organic compound that has been widely studied due to its potential applications in various scientific fields. It is a versatile building block for organic synthesis and has been used in the synthesis of various biologically active compounds. This compound has been found to possess interesting biochemical and physiological effects, and its mechanism of action has been studied in detail.
科学的研究の応用
- Field : Chemistry
- Application : The compound 2-(4-methoxybenzyl)-4-nitro-2H-indazole, which is structurally similar to the one you mentioned, has been synthesized and its molecular structure analyzed .
- Method : The compound was obtained from a saturated petroleum ether/ethyl acetate mixture and crystallizes in the triclinic space group P ī .
- Results : The crystal and molecular structure of this compound was reported, providing valuable information for further research .
- Field : Inorganic Chemistry
- Application : A ruthenium complex with a 4-methoxybenzyl group has been reacted with thiosemicarbazones .
- Method : The reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with two thiosemicarbazones was studied .
- Results : The cationic complexes of formula [RuCl(η6-p-cymene)(HL)]+ were isolated as solid .
Synthesis and Molecular Structure Analysis
Reaction with Thiosemicarbazones
- Field : Organic Chemistry
- Application : The 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions .
- Method : To protect the carboxylate group, the PMB ester can be introduced using a variety of conditions. The even more reactive 4-methoxybenzyl iodide (PMBI) has been utilized for the introduction of PMB esters .
- Results : The unique properties of PMB esters have enabled their use in a variety of scientific research applications .
- Field : Inorganic Chemistry
- Application : 2-(4-Methoxybenzyloxy)phenylboronic acid, a compound with a 4-methoxybenzyl group, has been used in various research studies due to its unique properties .
- Method : The specific methods of application or experimental procedures would depend on the specific research context .
- Results : The unique properties of this compound have enabled its use in a variety of scientific research applications .
- Field : Organic Chemistry
- Application : 4-Methoxybenzyl bromide (PMBBr) is used in the preparation of PMB esters, as exemplified by the protection of cephalosporin .
- Method : The ester can be obtained in the presence of unprotected polyols using conditions similar to those for the preparation of other PMB esters .
- Results : The use of PMBBr in esterification reactions has been demonstrated, providing a method for the preparation of PMB esters .
Preparation of 4-Methoxybenzyl Esters in Organic Synthesis
Use of 4-Methoxybenzyloxyphenylboronic Acid
Use of 4-Methoxybenzyl Bromide in Esterification
- Field : Organic Chemistry
- Application : 4-Methoxybenzyl bromide (PMBBr) is used in the preparation of PMB esters, as exemplified by the protection of cephalosporin .
- Method : The ester can be obtained in the presence of unprotected polyols using conditions similar to those for the preparation of other PMB esters .
- Results : The use of PMBBr in esterification reactions has been demonstrated, providing a method for the preparation of PMB esters .
- Field : Inorganic Chemistry
- Application : 2-(4-Methoxybenzyloxy)phenylboronic acid, a compound with a 4-methoxybenzyl group, has been used in various research studies due to its unique properties .
- Method : The specific methods of application or experimental procedures would depend on the specific research context .
- Results : The unique properties of this compound have enabled its use in a variety of scientific research applications .
- Field : Organic Chemistry
- Application : The 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions .
- Method : To protect the carboxylate group, the PMB ester can be introduced using a variety of conditions. The even more reactive 4-methoxybenzyl iodide (PMBI) has been utilized for the introduction of PMB esters .
- Results : The unique properties of PMB esters have enabled their use in a variety of scientific research applications .
Use of 4-Methoxybenzyl Bromide in Esterification
Use of 2-(4-Methoxybenzyloxy)phenylboronic Acid
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis
特性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-14-8-6-12(7-9-14)11-18-16(19)10-13-4-2-3-5-15(13)17(18)20/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFIXYRYXVQGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363084 | |
| Record name | 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665936 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione | |
CAS RN |
217493-71-5 | |
| Record name | 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

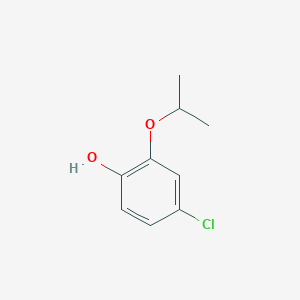
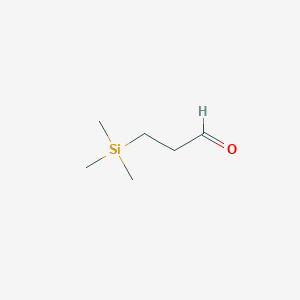

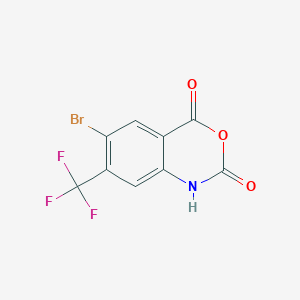
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)
